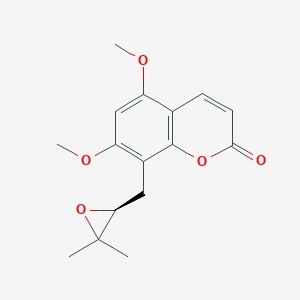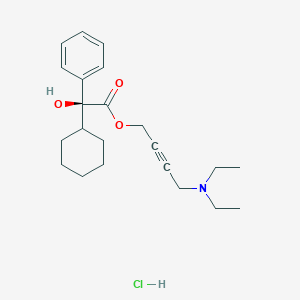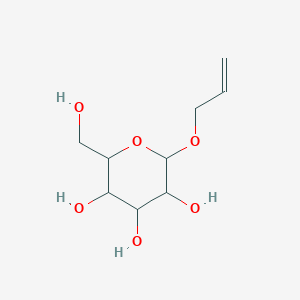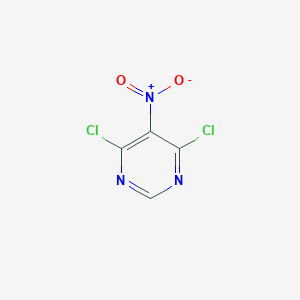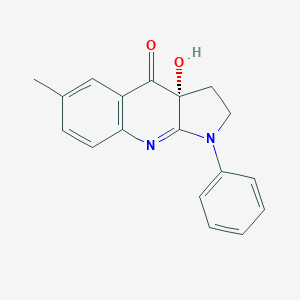
(+)-ブレブスタチン
概要
説明
(+)-Blebbistatin is a small molecule inhibitor that specifically targets myosin II, a motor protein involved in various cellular processes such as cytokinesis, cell motility, and muscle contraction. It is widely used in scientific research to study the role of myosin II in cellular functions and to investigate the mechanisms of cell movement and division.
科学的研究の応用
(+)-Blebbistatin has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of myosin II inhibitors.
Biology: Widely used in cell biology to investigate the role of myosin II in cell division, motility, and morphology.
Medicine: Potential therapeutic applications in diseases involving abnormal cell movement and division, such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting myosin II.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Blebbistatin involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of (+)-Blebbistatin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions: (+)-Blebbistatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of (+)-Blebbistatin with modified functional groups, which can be used for further studies or applications.
作用機序
The mechanism of action of (+)-Blebbistatin involves the inhibition of myosin II ATPase activity. By binding to the myosin II motor domain, (+)-Blebbistatin prevents the hydrolysis of ATP, which is essential for myosin II function. This inhibition disrupts the normal cellular processes that rely on myosin II, such as cytokinesis and cell migration. The molecular targets include the myosin II heavy chain, and the pathways involved are related to actin-myosin interactions and cellular contractility.
類似化合物との比較
(+)-Blebbistatin is unique among myosin II inhibitors due to its high specificity and potency. Similar compounds include:
(-)-Blebbistatin: The enantiomer of (+)-Blebbistatin with different biological activity.
Para-nitroblebbistatin: A derivative with modified functional groups for enhanced stability.
Reversine: Another small molecule inhibitor with broader target specificity.
Compared to these compounds, (+)-Blebbistatin is preferred for its selective inhibition of myosin II and minimal off-target effects, making it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
(3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXPYOBKSJSEX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424990 | |
| Record name | (+)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177356-70-5 | |
| Record name | Blebbistatin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177356705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BLEBBISTATIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWG1958E8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-blebbistatin inhibit NM II?
A1: (+)-Blebbistatin binds to the myosin-ADP-Pi complex, specifically at the ATPase site of NM II. [, , ] This binding inhibits the release of inorganic phosphate, effectively halting the ATP hydrolysis cycle and preventing the myosin head from generating force. [, , ]
Q2: What are the downstream effects of NM II inhibition by (+)-blebbistatin?
A2: Inhibiting NM II with (+)-blebbistatin affects various cellular processes, including:
- Reduced cell contractility: Smooth muscle contraction, cell migration, and cell shape changes are significantly impaired. [, , , ]
- Disruption of cytokinesis: (+)-Blebbistatin prevents the formation of the contractile ring during cytokinesis, leading to multinucleated cells. [, ]
- Altered cell signaling: Studies have shown (+)-blebbistatin can impact intracellular signaling pathways, including the Rho/ROCK pathway, affecting cell adhesion, migration, and differentiation. [, , , ]
Q3: What is the molecular formula and weight of (+)-blebbistatin?
A3: The molecular formula of (+)-blebbistatin is C19H18N2O3, and its molecular weight is 322.36 g/mol.
Q4: Has the performance of (+)-blebbistatin been studied under different conditions?
A4: Yes, studies have shown that (+)-blebbistatin maintains its inhibitory activity in various experimental settings, including in vitro cell culture, ex vivo tissue preparations, and in vivo animal models. [, , ]
Q5: Are there any known compatibility issues with (+)-blebbistatin?
A5: While generally well-tolerated, researchers have observed that (+)-blebbistatin can exhibit fluorescence in some imaging applications, potentially interfering with fluorescent probes. [] This aspect requires careful consideration during experimental design.
Q6: Does (+)-blebbistatin possess any catalytic properties?
A6: (+)-Blebbistatin acts as a non-competitive inhibitor of NM II ATPase activity and does not directly participate in catalytic reactions. [, ]
Q7: Have computational studies been performed on (+)-blebbistatin?
A7: Yes, molecular docking and molecular dynamics simulations have provided valuable insights into the binding mode of (+)-blebbistatin to NM II. [, , ] These studies help refine our understanding of its selectivity and potency.
Q8: How do structural modifications of (+)-blebbistatin affect its activity?
A8: Research indicates that modifications to the blebbistatin scaffold, particularly in the D-ring, can influence its isoform specificity and pharmacological properties. [] For instance, para-nitroblebbistatin (NBleb) and para-aminoblebbistatin (AmBleb) demonstrate different inhibitory profiles against various myosin II isoforms. []
Q9: What is the metabolic fate of (+)-blebbistatin in vivo?
A9: While (+)-blebbistatin is a valuable tool compound, research on its metabolic fate and pharmacokinetic properties is ongoing. [] Studies suggest that modifications to the blebbistatin scaffold can affect its metabolism and tissue distribution. [] For example, AmBleb exhibits greater accumulation in muscle tissues compared to (+)-blebbistatin or NBleb. []
Q10: What are some examples of using (+)-blebbistatin in cell-based assays?
A10: (+)-Blebbistatin is widely employed in cell-based assays to study:
- Cell migration and invasion: By inhibiting NM II, researchers can assess the role of cell contractility in these processes. [, , ]
- Stem cell differentiation: (+)-Blebbistatin has been used to investigate the influence of mechanical forces on stem cell fate decisions. [, ]
- Cytoskeletal dynamics: Researchers utilize (+)-blebbistatin to probe the role of NM II in maintaining cell shape and regulating actin cytoskeleton organization. [, , ]
Q11: What is known about the toxicity profile of (+)-blebbistatin?
A11: While (+)-blebbistatin is widely used as a research tool, further investigations are necessary to establish its long-term safety profile for potential clinical applications. []
Q12: Are there any specific strategies for targeted delivery of (+)-blebbistatin?
A12: Research on targeted delivery of (+)-blebbistatin is ongoing. Developing delivery systems that specifically deliver this compound to desired tissues or cells could enhance its therapeutic efficacy and minimize potential side effects. [, ]
Q13: Are there any known biomarkers associated with (+)-blebbistatin's mechanism of action?
A13: Identifying reliable biomarkers for (+)-blebbistatin's activity could help monitor treatment response and predict potential efficacy in various applications. Further research in this area is crucial for translating its use into clinical settings. [, ]
Q14: What analytical methods are used to study (+)-blebbistatin?
A14: Various analytical techniques are employed to characterize and quantify (+)-blebbistatin, including:
- High-performance liquid chromatography (HPLC): For separating and quantifying (+)-blebbistatin in biological samples. [, ]
- Mass spectrometry (MS): To identify and quantify (+)-blebbistatin and its metabolites. [, ]
- Confocal microscopy: For visualizing the effects of (+)-blebbistatin on cellular structures and processes. [, , , , ]
Q15: What is the environmental impact of (+)-blebbistatin?
A15: Research on the ecotoxicological effects of (+)-blebbistatin is limited. As a potent biological agent, investigating its potential impact on the environment and developing strategies for its safe disposal are essential aspects to address. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


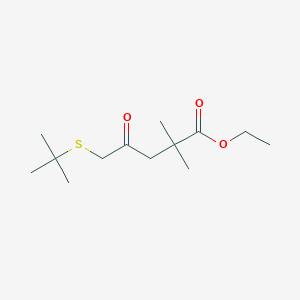
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
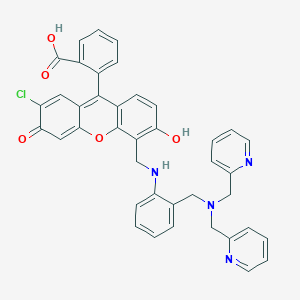
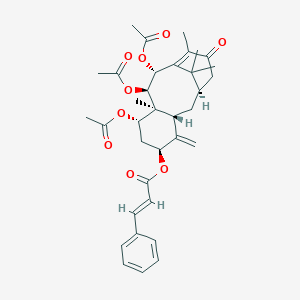
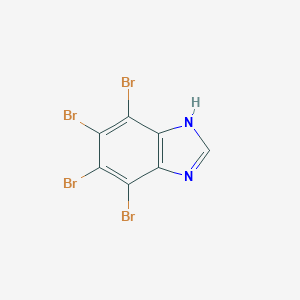
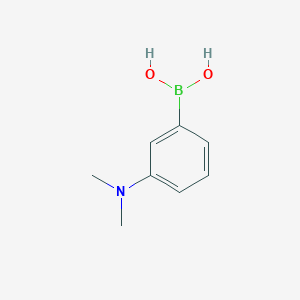
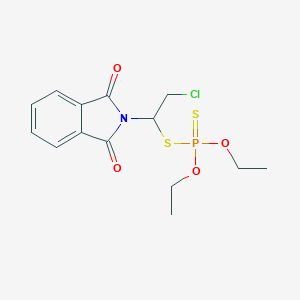
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
